molecular formula C13H12BrNO3 B12817466 Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B12817466
M. Wt: 310.14 g/mol
InChI Key: YAENAZIQXKNDSZ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 7-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 7-iodo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can be easily substituted, making it a versatile intermediate in chemical synthesis. Its specific reactivity and biological activity also distinguish it from other similar compounds .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 7-bromo-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-8-4-5-9(14)7-11(8)15(2)12(10)16/h4-7H,3H2,1-2H3

InChI Key

YAENAZIQXKNDSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)Br)N(C1=O)C

Origin of Product

United States

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